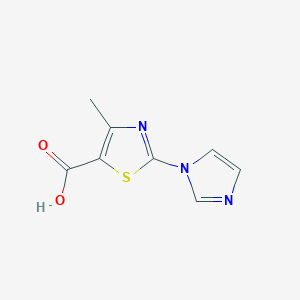

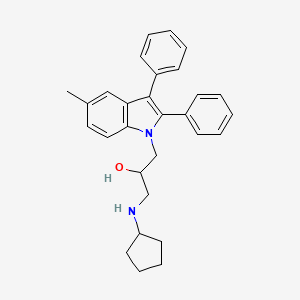

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

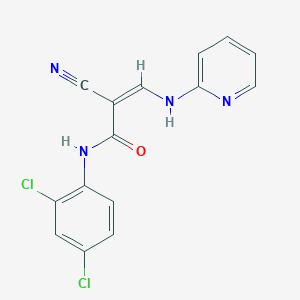

“2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

Imidazole is a planar ring molecule that is highly soluble in water and other polar solvents. It exists in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid” is not detailed in the available resources.科学的研究の応用

Medicinal Chemistry and Biological Activities

- Antimicrobial and Antitubercular Activities : Imidazo[2,1-b]thiazole derivatives, synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate, have shown significant antimicrobial and antitubercular properties, highlighting their potential as therapeutic agents against infectious diseases (Vekariya et al., 2017).

- Energetic Materials : The study of bicyclic azolium salts, including imidazol-1-yl derivatives, for their use in energetic materials indicates their high density and potential for application in propellants and explosives (Gao et al., 2006).

- Photocurrent Response Enhancement : Coordination polymers based on imidazol-1-yl derivatives have been investigated for their photoelectrochemical behaviors, offering insights into the development of advanced materials for energy conversion and storage (Meng et al., 2016).

Organic Synthesis and Catalysis

- Catalytic Applications : N-heterocyclic carbenes derived from imidazole compounds have been utilized as versatile nucleophilic catalysts for transesterification/acylation reactions, demonstrating their importance in organic synthesis (Grasa et al., 2002).

- Synthesis of Glycolurils : Research on the development of new methods for synthesizing glycolurils and their analogues, which find applications in pharmacology and supramolecular chemistry, underscores the versatility of imidazole derivatives as building blocks (Kravchenko et al., 2018).

Material Science and Supramolecular Chemistry

- Supramolecular Assemblies : Studies on the formation of luminescent supramolecular assemblies through hydrogen-bonded complexes of carboxylic acids and imidazoline bases reveal the potential of imidazole derivatives in the development of new materials with unique optical properties (Osterod et al., 2001).

作用機序

Target of Action

It is known that imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects.

Mode of Action

Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to a range of downstream effects .

Result of Action

Imidazole-containing compounds are known to have a variety of biological activities, suggesting they can induce a range of molecular and cellular effects .

将来の方向性

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . The future research directions could involve exploring the potential biological activities of “2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid” and its derivatives, as well as optimizing its synthesis process for potential industrial applications.

特性

IUPAC Name |

2-imidazol-1-yl-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-5-6(7(12)13)14-8(10-5)11-3-2-9-4-11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUVOGHFQDCUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)-4-methylthiazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)

![2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2442791.png)

![Cyano(3-phenoxyphenyl)methyl 3-ethyl-2-methoxy-4-[(methylsulfinyl)oxy]benzenecarboxylate](/img/structure/B2442793.png)

![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B2442797.png)

![2-(4-Methylpyrazol-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2442805.png)